molecular formula C63H84N16O12 B12386166 Kiss2 peptide

Kiss2 peptide

Cat. No.: B12386166
M. Wt: 1257.4 g/mol
InChI Key: OPHCETYYIZKRLA-YKPIBRNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kiss2 peptide is a neuropeptide that plays a crucial role in the regulation of reproductive functions in vertebrates. It is a product of the kiss2 gene, which is a paralog of the kiss1 gene. This compound interacts with its cognate receptor, G protein-coupled receptor 54 (GPR54), to stimulate the secretion of gonadotropin-releasing hormone (GnRH) in non-mammalian species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kiss2 peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is automated to ensure high efficiency and yield. The process is optimized for scalability, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Kiss2 peptide can undergo various chemical reactions, including:

    Oxidation: Oxidation of methionine residues to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Substitution reactions involving the modification of side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various alkylating agents under basic conditions.

Major Products Formed

Scientific Research Applications

Kiss2 peptide has a wide range of scientific research applications, including:

Mechanism of Action

Kiss2 peptide exerts its effects by binding to the G protein-coupled receptor 54 (GPR54) on the surface of GnRH-secreting neurons. This interaction activates intracellular signaling pathways, including the protein kinase A (PKA) and protein kinase C (PKC) pathways, leading to the secretion of GnRH. The released GnRH then stimulates the anterior pituitary to secrete gonadotropins, which regulate reproductive functions .

Comparison with Similar Compounds

Similar Compounds

    Kiss1 peptide: Another product of the kiss1 gene, which also interacts with GPR54 but is primarily found in mammals.

    GnRH: A decapeptide that directly stimulates the secretion of gonadotropins from the anterior pituitary.

Uniqueness of Kiss2 Peptide

This compound is unique in its ability to activate kisspeptin receptor signaling pathways in non-mammalian species. Unlike Kiss1 peptide, which is primarily involved in mammalian reproduction, this compound has a broader role in regulating reproductive functions across various vertebrate species .

Properties

Molecular Formula

C63H84N16O12

Molecular Weight

1257.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanediamide

InChI

InChI=1S/C63H84N16O12/c1-37(2)29-45(58(87)73-43(25-15-27-70-63(68)69)57(86)74-44(54(67)83)31-39-19-9-4-10-20-39)72-53(82)36-71-56(85)46(32-40-21-11-5-12-22-40)77-61(90)50-26-16-28-79(50)62(91)49(35-52(66)81)78-59(88)47(33-41-23-13-6-14-24-41)76-60(89)48(34-51(65)80)75-55(84)42(64)30-38-17-7-3-8-18-38/h3-14,17-24,37,42-50H,15-16,25-36,64H2,1-2H3,(H2,65,80)(H2,66,81)(H2,67,83)(H,71,85)(H,72,82)(H,73,87)(H,74,86)(H,75,84)(H,76,89)(H,77,90)(H,78,88)(H4,68,69,70)/t42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1

InChI Key

OPHCETYYIZKRLA-YKPIBRNVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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